3-chloro-4-fluoro-N-(2-hydroxy-2-(1-methyl-1H-indol-3-yl)ethyl)benzenesulfonamide
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Overview
Description
The compound is a benzenesulfonamide derivative with additional functional groups such as chloro, fluoro, and an indole ring. Benzenesulfonamides are a class of organic compounds which contain a sulfonamide group attached to a benzene ring . The indole ring is a bicyclic structure, consisting of a six-membered benzene ring fused to a five-membered nitrogen-containing pyrrole ring .
Chemical Reactions Analysis
Again, while specific reactions involving this compound are not available, benzenesulfonamides are known to undergo a variety of reactions. For example, they can react with bases to form sulfonamides . Indole derivatives have been reported to possess various biological activities, which has led researchers to synthesize a variety of indole derivatives .Scientific Research Applications
Antimicrobial and Anticancer Activities
A series of benzenesulfonamide derivatives, closely related to the chemical , have been synthesized and evaluated for their in vitro antimicrobial and anticancer activities. These compounds have shown significant efficacy against various microbial strains and cancer cell lines, indicating their potential as therapeutic agents. For instance, some derivatives were found to be more active than standard drugs like carboplatin against certain cell lines, highlighting their relevance in developing new anticancer therapies (Kumar et al., 2014).
Mechanism and Selectivity Studies
Research into similar compounds, such as chlorsulfuron, provides insights into the biological mechanisms underlying their selectivity and efficacy. For example, the selectivity of chlorsulfuron as a herbicide is attributed to the metabolic capabilities of certain crops to degrade the herbicide into inactive products, a process that differs significantly between tolerant and sensitive plant species. Such studies are crucial for understanding how these compounds interact with biological systems and for developing targeted applications in agriculture and medicine (Sweetser et al., 1982).
Biochemical Evaluations
Benzenesulfonamides have also been studied for their inhibitory effects on enzymes like carbonic anhydrase, which plays a critical role in various physiological processes. These studies are essential for designing inhibitors with potential applications in treating conditions such as glaucoma, epilepsy, and even cancer. The efficacy of these compounds as enzyme inhibitors highlights their potential utility in pharmaceutical development (Gul et al., 2016).
Future Directions
Future research could explore the synthesis of this compound, its reactivity under different conditions, its potential biological activity, and its physical and chemical properties. This could lead to the development of new synthetic methods, the discovery of new reactions, or the identification of potential new therapeutic uses .
properties
IUPAC Name |
3-chloro-4-fluoro-N-[2-hydroxy-2-(1-methylindol-3-yl)ethyl]benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16ClFN2O3S/c1-21-10-13(12-4-2-3-5-16(12)21)17(22)9-20-25(23,24)11-6-7-15(19)14(18)8-11/h2-8,10,17,20,22H,9H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AUJONCJCJFAOPQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C2=CC=CC=C21)C(CNS(=O)(=O)C3=CC(=C(C=C3)F)Cl)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16ClFN2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-chloro-4-fluoro-N-(2-hydroxy-2-(1-methyl-1H-indol-3-yl)ethyl)benzenesulfonamide |
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